

Application Notes and Protocols for TD-802 In Vivo Studies

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Compound of Interest

Compound Name: TD-802

Cat. No.: B11935783

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Introduction

TD-802 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).^{[1][2][3]} As a heterobifunctional molecule, **TD-802** links the AR to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action makes **TD-802** a promising therapeutic candidate for the treatment of metastatic castration-resistant prostate cancer (mCRPC), where AR signaling remains a key driver of tumor growth.^{[1][4][5]} Preclinical studies have demonstrated that **TD-802** possesses good liver microsomal stability, favorable in vivo pharmacokinetic properties, and effectively inhibits tumor growth in xenograft models.^{[1][6]}

These application notes provide a comprehensive overview of the dosage and administration of **TD-802** for in vivo research, along with detailed protocols for efficacy studies in prostate cancer xenograft models.

Mechanism of Action: TD-802 Signaling Pathway

TD-802 operates by hijacking the cell's natural protein disposal system. One end of the molecule binds to the Androgen Receptor, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the AR protein, marking it for degradation by the proteasome. The degradation of AR disrupts downstream signaling pathways that promote tumor cell proliferation and survival.

Caption: Mechanism of **TD-802** as an AR PROTAC degrader.

Quantitative Data Summary

The following table summarizes a representative dosage and administration schedule for **TD-802** in a prostate cancer xenograft model, based on preclinical data for potent AR PROTACs.^[1]
^[6] Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.

Parameter	Details
Compound	TD-802
Animal Model	Male SCID or nude mice (6-8 weeks old)
Tumor Model	LNCaP or VCaP human prostate cancer xenograft
Dosage	50 mg/kg
Administration Route	Intraperitoneal (i.p.) injection
Vehicle	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Dosing Frequency	Once daily (QD)
Treatment Duration	21-28 days, or until tumor burden endpoints
Maximum Tolerated Dose	To be determined by specific toxicology studies

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

This protocol describes a typical xenograft study to evaluate the antitumor efficacy of **TD-802**.

1. Cell Culture:

- Culture LNCaP or VCaP cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified atmosphere of 5% CO₂.

- Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1×10^7 cells/mL.

2. Tumor Implantation:

- Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the right flank of each male SCID mouse.
- Monitor tumor growth regularly using a digital caliper. Tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.

3. Animal Grouping and Treatment:

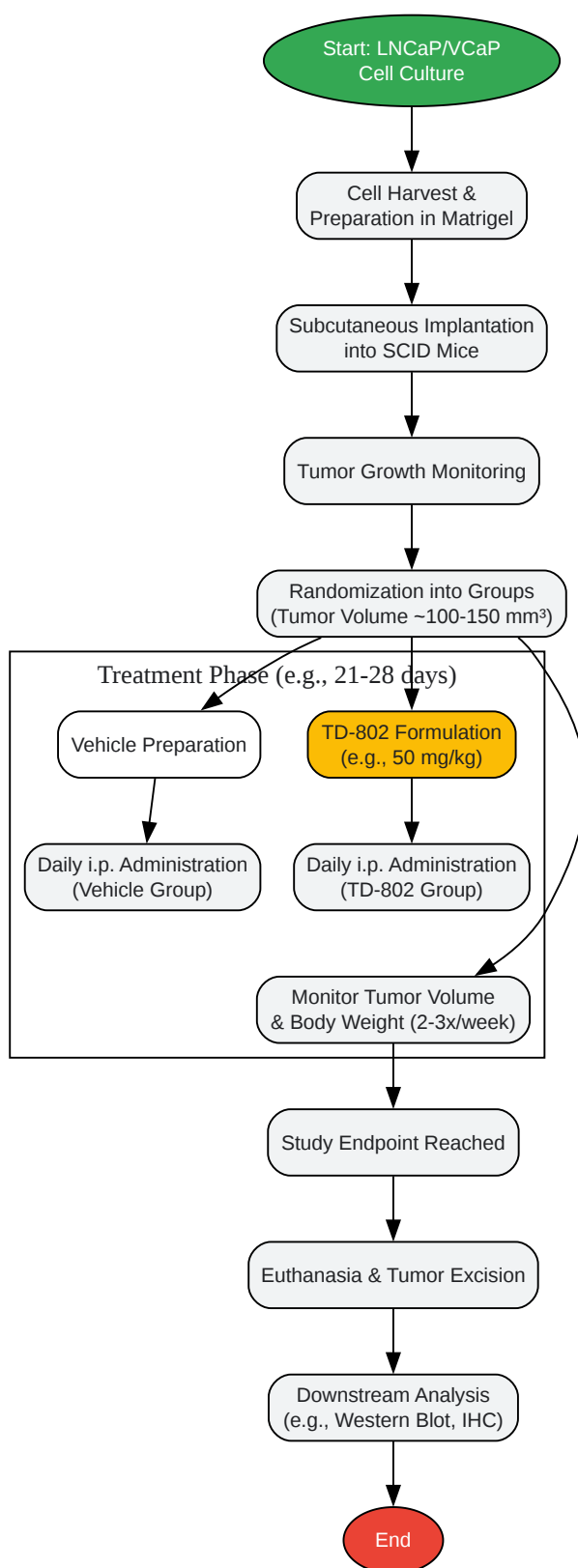
- When tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment groups (e.g., Vehicle control, **TD-802** 50 mg/kg).
- Prepare the **TD-802** formulation daily. Dissolve **TD-802** in the vehicle solution.
- Administer the formulation to the mice via intraperitoneal injection according to the dosing schedule (e.g., once daily). The injection volume is typically 10 mL/kg.
- Administer an equivalent volume of the vehicle solution to the control group.

4. Monitoring and Endpoint:

- Measure tumor volumes and body weights 2-3 times per week.
- Monitor the animals for any signs of toxicity or adverse effects.
- The study endpoint may be a predetermined tumor volume (e.g., 2000 mm^3), a specific study duration, or evidence of significant morbidity.
- At the end of the study, euthanize the animals and excise the tumors for downstream analysis (e.g., Western blot for AR levels, immunohistochemistry).

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical in vivo efficacy study of **TD-802**.



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Caption: Experimental workflow for a **TD-802** in vivo xenograft study.

Disclaimer

This document is intended for research purposes only. The provided protocols and data are representative examples and should be adapted and optimized by the end-user for their specific experimental context. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

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